Cas no 2172266-92-9 (3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide)

3-(4-Methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide is a sulfonamide derivative featuring a 1,2-oxazole core substituted with a 4-methylphenyl group. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The sulfonamide moiety enhances binding affinity to biological targets, while the oxazole ring contributes to metabolic stability and lipophilicity. Its structural features make it a candidate for further exploration in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for derivatization, enabling fine-tuning of physicochemical properties for specific applications. Handling requires standard laboratory precautions due to its organic nature.
3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide structure
2172266-92-9 structure
Product Name:3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide
CAS No:2172266-92-9
MF:C11H12N2O3S
MW:252.289581298828
CID:5766609
PubChem ID:165859319
Update Time:2025-05-24

3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • [3-(4-methylphenyl)-1,2-oxazol-5-yl]methanesulfonamide
    • 2172266-92-9
    • EN300-1618187
    • 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide
    • Inchi: 1S/C11H12N2O3S/c1-8-2-4-9(5-3-8)11-6-10(16-13-11)7-17(12,14)15/h2-6H,7H2,1H3,(H2,12,14,15)
    • InChI Key: CXBANWNYFSNHMK-UHFFFAOYSA-N
    • SMILES: S(CC1=CC(C2C=CC(C)=CC=2)=NO1)(N)(=O)=O

Computed Properties

  • Exact Mass: 252.05686342g/mol
  • Monoisotopic Mass: 252.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 94.6Ų

3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide Pricemore >>

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Additional information on 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide

3-(4-Methylphenyl)-1,2-Oxazol-5-ylmethanesulfonamide: A Comprehensive Overview

The compound 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide, identified by the CAS number NO2172266-92-9, is a highly specialized organic compound with significant applications in the fields of pharmacology and material science. This compound belongs to the class of oxazole derivatives, which have been extensively studied for their unique chemical properties and potential therapeutic applications. The structure of this compound consists of a methanesulfonamide group attached to a 1,2-oxazole ring system, which in turn is substituted with a 4-methylphenyl group. This combination of functional groups imparts the molecule with versatile reactivity and selectivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance the yield but also reduce the environmental footprint associated with traditional synthesis routes. The use of green chemistry principles has become a focal point in modern research, ensuring that the synthesis of this compound aligns with sustainable practices.

The biological activity of 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide has been a subject of intense investigation. Studies have demonstrated that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. For instance, research published in 2023 highlighted its ability to suppress cyclooxygenase (COX) activity, making it a promising candidate for anti-inflammatory drug development. Furthermore, preliminary in vivo studies suggest that this compound may possess anti-cancer properties by targeting specific oncogenic pathways.

In addition to its pharmacological applications, 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide has shown potential in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics and optoelectronic devices. Researchers have explored its use as a hole transport material in organic light-emitting diodes (OLEDs), where it demonstrated enhanced charge carrier mobility and stability under operational conditions.

The development of novel oxazole derivatives like 3-(4-methylphenyl)-1,2-oxazol-5-ylmethanesulfonamide has been driven by the need for innovative solutions in drug discovery and material innovation. As research continues to uncover new applications and mechanisms of action for this compound, its role in advancing both therapeutic and technological frontiers is expected to grow significantly.

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